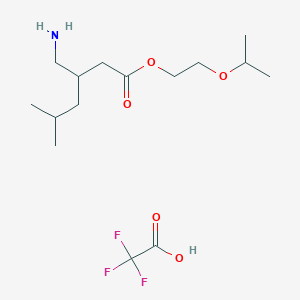

3-(Aminométhyl)-5-méthylhexanoate de 2-(propan-2-yloxy)éthyle, acide trifluoroacétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropyl ether group, an aminomethyl group, and a trifluoroacetic acid moiety. These functional groups contribute to its reactivity and potential utility in different scientific domains.

Applications De Recherche Scientifique

Chemistry

This compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions.

Common Reactions :

- Oxidation : Utilizing potassium permanganate to form carboxylic acids or ketones.

- Reduction : Employing lithium aluminum hydride to yield alcohols or amines.

- Substitution : Using sodium iodide in acetone for halide substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium iodide in acetone | Halides or thiols |

Biology

In biological research, the compound is being investigated for its potential as a biochemical probe and a precursor for biologically active compounds. Its trifluoroacetic acid moiety enhances its ability to penetrate biological membranes, which may increase bioavailability.

Mechanism of Action :

The compound may modulate enzyme or receptor activity through binding interactions, making it a candidate for further pharmacological studies.

Medicine

The compound is explored for its therapeutic properties, particularly in drug development. Its structural characteristics may allow it to function effectively as a drug candidate or as part of drug delivery systems.

Case Study Example :

Research has indicated that derivatives of similar compounds exhibit significant antiproliferative activity against cancer cell lines (e.g., HCT-116 and MCF-7), suggesting that this compound could be further studied for anticancer applications .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique functional groups can be tailored to enhance material characteristics for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the isopropyl ether group: This can be achieved by reacting an alcohol with isopropyl bromide in the presence of a base such as potassium carbonate.

Introduction of the aminomethyl group: This step involves the reaction of a suitable precursor with formaldehyde and a primary amine under reductive amination conditions.

Esterification: The final step involves the esterification of the intermediate with trifluoroacetic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or thiols can replace the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halides or thiols.

Mécanisme D'action

The mechanism of action of 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetic acid moiety can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate

- 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, hydrochloride

Uniqueness

The presence of the trifluoroacetic acid moiety in 2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable compound for various applications.

Activité Biologique

2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid (commonly referred to as "the compound") is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H22F3N1O3

- CAS Number : 1909306-08-6

- Molecular Weight : 303.31 g/mol

The trifluoroacetic acid moiety is significant for its role in enhancing the solubility and stability of the compound in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 2-(propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate exhibit notable antimicrobial properties. For instance, studies on related structures have demonstrated effective inhibition against various bacterial strains, suggesting a potential for development as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of the compound has been investigated, with findings suggesting that it may scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with structural similarities have been shown to inhibit fatty acid synthase (FASN), which plays a critical role in lipid metabolism and has implications in cancer therapy . The inhibition of such enzymes could position this compound as a candidate for further research in metabolic disorders.

Case Study 1: Antimicrobial Testing

A study conducted on a series of alkylated derivatives of hexanoic acid derivatives demonstrated that modifications similar to those found in the compound led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of hydrophobic groups increased membrane permeability, leading to improved efficacy .

Case Study 2: Antioxidant Evaluation

In another investigation, the antioxidant activity was measured using the DPPH radical scavenging assay. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative damage in biological systems .

Research Findings Summary

Propriétés

IUPAC Name |

2-propan-2-yloxyethyl 3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO3.C2HF3O2/c1-10(2)7-12(9-14)8-13(15)17-6-5-16-11(3)4;3-2(4,5)1(6)7/h10-12H,5-9,14H2,1-4H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRVOVCAKIPMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCCOC(C)C)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.